Isotachysterol 3
CAS No.: 22350-43-2
Cat. No.: VC21336032
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 22350-43-2 |
---|---|
Molecular Formula | C27H44O |
Molecular Weight | 384.6 g/mol |
IUPAC Name | (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
Standard InChI | InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1 |
Standard InChI Key | ZPZNWLRQHDLNNV-QVEMQNNUSA-N |
Isomeric SMILES | CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C |
SMILES | CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C |
Canonical SMILES | CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C |
Appearance | White to Off-White Solid |
Melting Point | 66-69°C |
Chemical Structure and Properties
Isotachysterol 3 is defined by specific chemical and physical properties that determine its biological activity and stability.
Molecular Characteristics
Isotachysterol 3 is characterized by the molecular formula C27H44O with a molecular weight of 384.6377 g/mol . The compound has a defined stereochemical structure with 4 stereocenters and 1 E/Z center, contributing to its specific biological activity . The structure contains a characteristic conjugated triene system that is susceptible to oxidation.
The exact mass of Isotachysterol 3 is 384.33900, which is essential for its identification in analytical procedures . Its structure can be represented through various notations including SMILES and InChI, which provide standardized representations for computational analysis and database storage .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Isotachysterol 3
The high LogP value (7.76310) indicates the compound's significant lipophilicity, which influences its pharmacokinetic properties and biological distribution . The polar surface area (PSA) of 20.23000 further characterizes its molecular interactions and potential for membrane permeability .
Synthesis and Stability
Synthetic Pathways
Isotachysterol 3 is primarily synthesized through acid-catalyzed isomerization of vitamin D3. This process involves treating vitamin D3 with an acid catalyst, leading to the rearrangement of its molecular structure to form isotachysterol. The synthesis process can yield various byproducts, which may require purification steps to isolate Isotachysterol 3 effectively.
Stability Characteristics
A notable characteristic of Isotachysterol 3 is its instability in air. The compound is very labile and undergoes rapid autoxidation, even when stored in the dark. This instability results in the formation of complex mixtures including new epoxides, which are produced through the oxidation of the conjugated triene part of the molecule.
Due to this instability, proper storage conditions are critical for maintaining the integrity of Isotachysterol 3. The recommended storage temperature is -20°C to minimize degradation . The compound's susceptibility to oxidation necessitates careful handling and storage protocols in both research and pharmaceutical applications.
Biological Activity
Role in Calcium Metabolism
Isotachysterol 3 demonstrates significant biological activity related to calcium homeostasis. Research has shown that it effectively stimulates intestinal absorption of calcium and promotes mobilization of calcium from bones . This bioactivity is particularly relevant in conditions where vitamin D metabolism is altered or impaired.
Comparative Activity with Vitamin D Derivatives
What makes Isotachysterol 3 particularly interesting is its ability to stimulate biological effects in the absence of renal function. Unlike 25-hydroxyvitamin D3, Isotachysterol 3 can stimulate intestinal calcium transport and bone calcium mobilization in anephric rats . This suggests a mechanism of action that bypasses the need for renal 1α-hydroxylation, which is typically required for activation of vitamin D metabolites.
Table 2: Comparative Biological Activities of Vitamin D Derivatives
This unique biological profile suggests that Isotachysterol 3 interacts with the vitamin D receptor (VDR) despite lacking the 1-hydroxyl group that is typically essential for high-affinity binding. This partial VDR activation allows it to mimic some of the effects of 1,25-dihydroxyvitamin D3, the most active form of vitamin D.
Research Findings and Experimental Evidence
Studies in Animal Models
Experimental studies have provided valuable insights into the biological activity of Isotachysterol 3. In a significant study reported in Science, researchers administered Isotachysterol 3 to both control and anephric rats that were fed a low-calcium and vitamin D-deficient diet . The results demonstrated that Isotachysterol 3 stimulated intestinal calcium transport and bone calcium mobilization in the anephric rats, similar to the effects of 1,25-dihydroxyvitamin D3 .
This finding is particularly noteworthy because it indicates that Isotachysterol 3 can exert biological effects in the absence of kidney function, which is typically required for the activation of vitamin D to its most potent form. This suggests potential therapeutic applications in patients with compromised renal function.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Recent advances in analytical methods have improved the detection and quantification of Isotachysterol 3, particularly in pharmaceutical preparations where it appears as an impurity. Supercritical fluid chromatography hyphenated to mass spectrometry (SFC-MS) has emerged as an effective technique for analyzing vitamin D3 impurities, including Isotachysterol 3 .
A comprehensive study presented the development of a method for detecting and quantifying seven impurities of vitamin D3 in oily drug products using SFC-MS . This method addresses the challenge of analyzing isobaric impurities, including Isotachysterol 3, which share the same molecular mass but differ in structural configuration.
Challenges in Analysis
The analysis of Isotachysterol 3 presents several challenges due to its structural similarity to other vitamin D derivatives and its instability in air. The identification and quantification of Isotachysterol 3 require sensitive and specific analytical methods that can distinguish between structurally similar compounds .
Additionally, the compound's susceptibility to oxidation necessitates careful sample handling and analysis procedures to prevent degradation during the analytical process. These challenges highlight the importance of developing robust analytical methods for accurate quality control of vitamin D3 products.
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